2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol
Description
2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol is a nitroaromatic compound featuring a phenyl ring substituted with a nitro group at the ortho position, an ethylamino side chain, and a terminal hydroxyl group. Its molecular formula is C₁₀H₁₄N₂O₃, with a molar mass of 210.23 g/mol. This structure confers both polar (hydroxyl, amino) and nonpolar (aromatic) properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[1-(2-nitrophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H14N2O3/c1-8(11-6-7-13)9-4-2-3-5-10(9)12(14)15/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
BFDQDPZQUCQCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2-nitroacetophenone with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Observations :
- Chain Length and Functional Groups: The target compound’s ethanolamine chain distinguishes it from 1-p-nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1 (propanol chain with dichloroacetamido) and 2-(2-iodoethoxy)ethan-1-ol (iodoether linkage) .
- Substituent Position: The ortho-nitro substitution in the target compound contrasts with the para-nitro group in the chloramphenicol analog and meta-nitro in HC Yellow No. 4 .
Physicochemical Properties
Solubility and Reactivity
- 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol: Polar groups (hydroxyl, amino) enhance water solubility compared to purely aromatic nitro compounds like 1-(2-nitrophenyl)ethanol. However, the nitro group may reduce solubility in nonpolar solvents .
- N,O-di-(2-hydroxyethyl)-2-amino-5-nitrophenol: Dual hydroxyethyl groups confer high water solubility, explaining its use as a hair dye (HC Yellow No. 4) .
Stability and Hazards
- Limited toxicological data exist for the target compound, but analogous nitroaromatics (e.g., 1-(2-amino-6-nitrophenyl)ethanone) are flagged for incomplete hazard characterization .
Biological Activity
2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol, also known as a nitrophenyl-substituted ethanolamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that includes a nitrophenyl group, which is known to influence various biological interactions and mechanisms.
Chemical Structure and Properties
The molecular formula of 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol is , with a molecular weight of approximately 212.22 g/mol. The presence of the nitro group (–NO₂) is significant as it can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular functions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may induce cellular damage or activate signaling pathways. This interaction can modulate enzyme activities and influence gene expression, contributing to its pharmacological effects.
Biological Activities
Research has highlighted several potential biological activities associated with 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 and HepG2, with IC50 values indicating significant cytotoxicity .
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological activity of 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol:
- Antimicrobial Study : A study assessed the minimum inhibitory concentration (MIC) of the compound against S. aureus and E. coli, reporting MIC values ranging from 20–40 µM for S. aureus, demonstrating its potential as an antimicrobial agent .
- Anticancer Research : In a study involving various cancer cell lines, the compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 cells, indicating its efficacy in inducing apoptosis .
- Neuroprotective Effects : Research exploring the neuroprotective properties found that treatment with this compound resulted in decreased levels of oxidative stress markers in neuronal cell cultures .
Comparative Analysis
To understand the significance of 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol in comparison to related compounds, a table summarizing structural similarities and biological activities is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-1-phenylethanol | Lacks nitro group; phenolic structure | Intermediate in pharmaceuticals |
| 4-Nitrophenethylamine | Similar nitrophenyl group; lacks alcohol | Known for specific biological activities |
| Mirabegron | Beta-3 adrenergic agonist; similar amine | Clinically used for overactive bladder |
The unique combination of both the nitro group and alcohol functionality in 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol enhances its reactivity and potential biological activity compared to these compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol, and what analytical techniques are critical for confirming its structure?
- Synthetic Routes :
- Reductive Amination : React 2-nitroacetophenone derivatives with ethanolamine under reducing conditions (e.g., NaBH₄ or H₂/Pd-C). Monitor nitro group stability during reduction .
- Nucleophilic Substitution : Use 2-nitrophenylethyl halides with ethanolamine in polar aprotic solvents (DMF or acetonitrile) under reflux .
- Analytical Techniques :
- NMR Spectroscopy : Confirm amine and hydroxyl proton shifts (δ 1.2–3.5 ppm for CH₂ groups; δ 5.0–6.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for structurally similar nitroaromatic compounds .
- IR Spectroscopy : Identify N-H (3300–3500 cm⁻¹) and nitro (1520–1350 cm⁻¹) stretches .
Q. How should researchers handle safety concerns associated with nitroaromatic intermediates during synthesis?
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors (per GHS precaution P261) .
- Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., FeSO₄) before disposal to mitigate environmental hazards .
- Toxicology Note : Limited toxicological data exist; assume acute toxicity and prioritize containment .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol?
- Cross-Validation : Compare experimental NMR with DFT-calculated shifts (B3LYP/6-311+G(d,p)) to identify solvent effects or conformational isomers .
- X-ray Refinement : Resolve ambiguities using single-crystal diffraction data, applying restraints for H-atom positions (e.g., riding models with Uiso = 1.2–1.5Ueq) .
- Dynamic NMR : Probe rotational barriers of the ethylamino group at variable temperatures to explain split peaks .
Q. What strategies optimize the enantiomeric purity of 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol when using asymmetric synthesis methods?
- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for kinetic resolution during reductive amination .
- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification, achieving >98% ee .
- Crystallization : Induce diastereomeric salt formation with (−)-di-p-toluoyl-D-tartaric acid in ethanol/water .
Q. What in vitro biological assays are appropriate for evaluating the bioactivity of nitroaromatic derivatives like 2-{[1-(2-Nitrophenyl)ethyl]amino}ethan-1-ol?
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interactions .
- Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing to cisplatin controls .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported melting points (e.g., 180–185°C vs. 190–195°C).
- Root Cause Analysis :
- Impurity Levels : Recrystallize from methanol/water (80:20) to remove nitrobyproducts .
- Polymorphism : Perform DSC/TGA to detect multiple crystalline forms .
- Resolution : Publish full synthetic protocols (solvent, cooling rate) to standardize reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
